Sodium spiro[4.6]undecane-2-carboxylate
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Overview
Description
ADD 93024 is a bioactive chemical.
Scientific Research Applications
1. Anticonvulsant Activity
Sodium spiro[4.6]undecane-2-carboxylate has been evaluated for its anticonvulsant activity. In a study, it was found to be the most active analogue among its peers, showing favorable results in pentylenetetrazol and picrotoxin evaluations, though it was less effective against maximal electroshock seizures, bicuculline, or strychnine in mice (Scott et al., 1985).
2. Impact on Enzyme Activity
This compound has been observed to impact the activity of the enzyme L-glutamic acid decarboxylase (GAD) in both E. coli and C. welchii. It was found to potentiate enzyme activity at low concentrations but inhibit it at higher concentrations (Sethi et al., 1987).
3. Chiral Separation and Pharmaceutical Applications
Sodium spiro[4.6]undecane-2-carboxylate has potential applications in the pharmaceutical industry, either as an active ingredient or as a catalyst in synthesizing active enantiomers. Its chiral separation and the determination of configuration have been studied, indicating its utility in creating specific pharmaceutical compounds (Liang et al., 2008).
4. Polymerization and Material Science
In material science, this compound has been involved in studies related to polymerization. For instance, it has been used in the crosslinking reaction of polyfunctional spiro ortho esters with carbon black, showing its applicability in the development of new materials (Tsubokawa et al., 1986).
5. Synthesis of Natural Product Motifs
This compound has been utilized in the synthesis of natural product motifs such as elatol and aphidicolin. It demonstrates its versatility in synthetic chemistry, particularly in the creation of complex natural product structures (Shao et al., 2016).
properties
CAS RN |
112523-75-8 |
---|---|
Product Name |
Sodium spiro[4.6]undecane-2-carboxylate |
Molecular Formula |
C12H19NaO2 |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
sodium;spiro[4.6]undecane-3-carboxylate |
InChI |
InChI=1S/C12H20O2.Na/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12;/h10H,1-9H2,(H,13,14);/q;+1/p-1 |
InChI Key |
XRRBYKYNGRSWFK-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADD 93024 ADD-93024 spiro(4.6)undecane-2-carboxylic acid SUCA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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